molecular formula C20H18O2S B7825487 8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione

8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione

Cat. No.: B7825487
M. Wt: 322.4 g/mol
InChI Key: IWFIUGRDDILYLB-UHFFFAOYSA-N
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Description

8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione is a complex organic compound belonging to the pyrano[3,2-g]chromene family. This compound features a fused pyranochromene core with phenyl and thione groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione typically involves multiple steps starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a chromanone derivative, under specific conditions. The reaction conditions often include the use of strong bases or acids, and the process may require heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Reduction products such as alcohols or amines.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione exerts its effects involves its interaction with specific molecular targets. The thione group can act as a ligand, binding to metal ions or enzymes, while the phenyl group can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl 3-phenylpropanoate

  • 10-(3-Butenoyl)-5,7-dihydroxy-8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Uniqueness: 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione stands out due to its specific structural features, such as the presence of the phenyl group and the thione moiety. These features contribute to its unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-6-phenyl-3,4-dihydropyrano[3,2-g]chromene-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2S/c1-20(2)9-8-14-10-16-15(13-6-4-3-5-7-13)11-19(23)21-18(16)12-17(14)22-20/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFIUGRDDILYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=S)C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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